molecular formula C9H17N B13992919 1-(Cyclopropylmethyl)piperidine CAS No. 76787-83-2

1-(Cyclopropylmethyl)piperidine

Katalognummer: B13992919
CAS-Nummer: 76787-83-2
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: FGRIVGLVHHUSHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)piperidine is a piperidine-based building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a piperidine ring substituted with a cyclopropylmethyl group, is a valuable scaffold for developing bioactive molecules. This compound serves as a key synthetic intermediate for more complex ligands. Research indicates that derivatives of this compound have been explored as high-affinity ligands for sigma receptors in the central nervous system . One prominent derivative, DuP 734, demonstrated potent binding to sigma receptors and was investigated as a potential preclinical agent for treating psychiatric disorders due to its unique behavioral effects . The cyclopropylmethyl group on a nitrogen atom is a recognized pharmacophore in opioid receptor research, often used to confer antagonist properties to a molecule . As a versatile synthetic intermediate, this compound is strictly for research applications in a controlled laboratory environment. It is not intended for personal, diagnostic, or therapeutic use.

Eigenschaften

CAS-Nummer

76787-83-2

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

1-(cyclopropylmethyl)piperidine

InChI

InChI=1S/C9H17N/c1-2-6-10(7-3-1)8-9-4-5-9/h9H,1-8H2

InChI-Schlüssel

FGRIVGLVHHUSHB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2CC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(cyclopropylmethyl)piperidine typically involves the introduction of the cyclopropylmethyl group onto the piperidine ring. The main strategies include:

  • Alkylation of piperidine derivatives with cyclopropylmethyl halides or related electrophiles.
  • Reduction of cyclopropylcarbonyl-substituted piperazine or piperidine intermediates.
  • Multi-step synthesis involving protection, acylation, reduction, and deprotection steps.

Detailed Stepwise Preparation Method (Based on Patent CN108341792B)

A well-documented and scalable method for preparing this compound (specifically 1-(cyclopropylmethyl)piperazine, closely related in structure and synthesis) involves three main steps:

Step 1: Acylation of N-Boc-piperazine with Cyclopropanecarbonyl Chloride
  • Reagents: N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine or pyridine, inert solvent (dichloromethane or dichloroethane).
  • Conditions: Reaction temperature maintained at 0-10 °C during addition, then allowed to proceed at 10-20 °C for 2-4 hours.
  • Procedure: N-Boc-piperazine and triethylamine/pyridine are dissolved in the solvent, and cyclopropanecarbonyl chloride is added dropwise under cooling. After reaction, the mixture is extracted with water and organic solvents to isolate tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
  • Yield: Approximately 96.8-98% with high purity confirmed by nuclear magnetic resonance spectroscopy.
Step 2: Reduction of the Carbonyl Group to Cyclopropylmethyl
  • Reagents: Sodium borohydride, boron trifluoride-diethyl ether complex, ether solvent (tetrahydrofuran or ethylene glycol dimethyl ether).
  • Conditions: Reaction at 0-10 °C for 2-4 hours.
  • Procedure: The acylated intermediate is dissolved in ether solvent; sodium borohydride is added, followed by dropwise addition of boron trifluoride-diethyl ether. The reaction is quenched, extracted, and concentrated to yield N-Boc-4-(cyclopropylmethyl)piperazine.
  • Yield: High yield with good product quality suitable for scale-up.
Step 3: Deprotection and Isolation of this compound
  • Reagents: Concentrated hydrochloric acid, sodium hydroxide or potassium hydroxide aqueous solution, alcohol solvent (methanol).
  • Conditions: Reaction at 40-60 °C for 4 hours.
  • Procedure: The N-Boc-protected compound is treated with hydrochloric acid in methanol to remove the Boc group, followed by alkalization and extraction with dichloromethane. The organic phase is concentrated to afford this compound as a pale yellow liquid.
  • Yield: Approximately 91%, confirmed by nuclear magnetic resonance spectroscopy.

Alternative Preparation via Reduction of 1-(Cyclopropylcarbonyl)piperazine

Another method involves the reduction of 1-(cyclopropylcarbonyl)piperazine using lithium aluminium hydride in tetrahydrofuran under reflux for 30 minutes. This method yields 1-(cyclopropylmethyl)piperazine through direct reduction of the carbonyl group to the corresponding methyl group attached to the cyclopropyl ring.

Parameter Details
Reducing agent Lithium aluminium hydride
Solvent Tetrahydrofuran
Reaction time 30 minutes (reflux)
Starting material 1-(Cyclopropylcarbonyl)piperazine
Product 1-(Cyclopropylmethyl)piperazine

This method is efficient but requires careful handling due to the reactivity of lithium aluminium hydride.

Related Piperidine Compound Syntheses

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Scalability
N-Boc-piperazine acylation + reduction + deprotection (Patent CN108341792B) High yield, good purity, scalable, uses relatively inexpensive reagents Multi-step, requires careful temperature control 91-98 Suitable for large scale
Reduction of 1-(cyclopropylcarbonyl)piperazine with LiAlH4 Direct, shorter reaction time Requires handling pyrophoric reagent, less safe Not specified Limited by reagent handling
Alkylation with cyclopropylmethyl halides (literature) Straightforward alkylation Expensive halides, lower yield, side reactions Variable Limited by raw material cost

Research Outcomes and Quality Control

  • Nuclear magnetic resonance (NMR) spectroscopy is consistently used to confirm the structure and purity of intermediates and final products.
  • Yields reported are high, typically above 90%, indicating efficient conversion.
  • The described methods emphasize safety, cost-effectiveness, and suitability for industrial-scale production.
  • Extraction and purification steps are optimized to minimize impurities and maximize product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopropylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylmethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Phenylbutyl)piperidine Derivatives

Compounds with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 analogs) bind σ receptors but exhibit structural displacement (RMSD > 2.5 Å) compared to reference ligands. Their hydrophobic substituents at position 4 of piperidine allow adaptation to σ receptor pharmacophores, albeit with altered orientations toward helices α4/α5 . In contrast, 1-(cyclopropylmethyl)piperidine in DuP 734 maintains a compact structure, reducing steric clashes and improving σ receptor occupancy .

BTCP Derivatives

1-[1-(2-Benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its N-(cyclopropylmethyl) derivative (compound 14) target dopamine (DA) transporters. Compound 14 shows exceptional affinity (IC50 = 1 nM for [<sup>3</sup>H]BTCP binding), outperforming BTCP (IC50 = 5 nM) . The cyclopropylmethyl group enhances DA uptake inhibition, suggesting its role in optimizing hydrophobic interactions with the transporter .

Phencyclidine (PCP) Analogs

PCP (1-(1-phenylcyclohexyl)piperidine) and its analogs (e.g., TCP, PCC) act primarily on NMDA receptors, inducing psychoactive effects. Unlike this compound, PCP derivatives feature bulky cyclohexylphenyl groups, leading to NMDA receptor antagonism and neurotoxicity . The cyclopropylmethyl group in DuP 734 avoids NMDA interaction, highlighting substituent-driven receptor selectivity .

Functional Group Impact

  • Cyclopropylmethyl : Enhances σ receptor selectivity (DuP 734) and DA transporter affinity (BTCP derivatives) due to its rigid, hydrophobic nature .
  • 3-Phenylbutyl : Increases σ receptor adaptability but induces structural displacement, reducing binding efficiency .
  • Phenylcyclohexyl : Favors NMDA receptor binding, associated with psychoactive side effects .

Pharmacokinetic Profiles

This underscores the importance of substituents in pharmacokinetic optimization.

Data Tables

Table 1. Key Structural and Pharmacological Comparisons

Compound Substituent Target Receptor Binding Affinity Pharmacological Effect
This compound (DuP 734) Cyclopropylmethyl Sigma ID50 = 0.07 µmol/kg Antipsychotic, no motor side effects
BTCP derivative 14 Cyclopropylmethyl DA Transporter IC50 = 1 nM DA uptake inhibition
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl Sigma RMSD >2.5 Å Adapted σ pharmacophore
Phencyclidine (PCP) Phenylcyclohexyl NMDA, Sigma N/A Psychoactive, neurotoxic

Table 2. Impact of Substituents on Piperidine Derivatives

Substituent Hydrophobicity Steric Bulk Receptor Selectivity Clinical Potential
Cyclopropylmethyl Moderate Low Sigma, DA Transporter High (antipsychotic)
3-Phenylbutyl High High Sigma Moderate
Phenylcyclohexyl Very High Very High NMDA Low (toxic)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.